molecular formula C7H10N2O2S B1266491 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 39124-15-7

8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B1266491
CAS No.: 39124-15-7
M. Wt: 186.23 g/mol
InChI Key: GQPALRFORJWKIG-UHFFFAOYSA-N
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Description

8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione is a heterocyclic compound with a unique spiro structure. It is characterized by the presence of sulfur and nitrogen atoms within its ring system, which contributes to its distinct chemical properties. The compound has a molecular formula of C7H10N2O2S and a molecular weight of 186.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thioamide with a diisocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction temperature is maintained between 50-100°C, and the reaction time can vary from a few hours to overnight, depending on the specific reactants used .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentration, ensures consistent product quality. Solvent recovery and recycling are also employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both sulfur and nitrogen atoms in its spiro structure. This combination imparts distinct chemical properties, such as the ability to undergo various oxidation and reduction reactions. Additionally, its potential biological activities make it a valuable compound for research in multiple fields .

Properties

IUPAC Name

8-thia-1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c10-5-7(9-6(11)8-5)1-3-12-4-2-7/h1-4H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPALRFORJWKIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC12C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192377
Record name 8-Thia-1,3-diazaspiro(4.5)decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39124-15-7
Record name 8-Thia-1,3-diazaspiro(4.5)decane-2,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039124157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Thia-1,3-diazaspiro(4.5)decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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